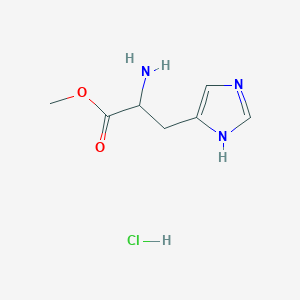

(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

説明

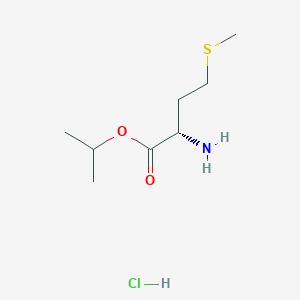

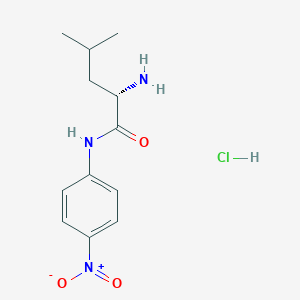

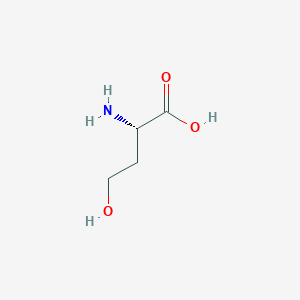

“(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride” is a compound that contains several functional groups. It has an amino group (-NH2), a methoxy group (-OCH3), a carboxylic acid group (-COOH), and a ketone group (=O). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a source of the amino group, such as an amine, and a source of the methoxy group, such as a methanol . The exact synthesis route would depend on the specific reactions involved and the availability of starting materials.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, methoxy, carboxylic acid, and ketone groups would likely result in a complex three-dimensional structure .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be determined by its functional groups. The amino group could participate in acid-base reactions, the methoxy group could undergo substitution reactions, the carboxylic acid group could undergo reactions with bases or other nucleophiles, and the ketone group could undergo addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid and amino groups could make the compound soluble in water .

科学的研究の応用

Application in Sweetener Synthesis

Application Summary

H-Asp(OMe)-OH.HCl is used in the synthesis of aspartame, a low-calorie sweetener. Aspartame is approximately 200 times sweeter than sucrose and is used in various food products.

Methods of Application

The compound is utilized in a novel industrial route combining enzymatic and chemical reactions. The process involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase .

Results Summary

The new method simplifies the aspartame production process by eliminating the need for protection and deprotection steps, leading to higher total production yields .

Application in Pharmaceutical Research

Application Summary

H-Asp(OMe)-OH.HCl is used in the creation of constrained analogues of phenylalanine for pharmaceutical purposes, such as improving the binding to opioid receptors.

Methods of Application

Synthetic analogues like 20,60-Dimethyltyrosine (DMT) and 20,60-dimethylphenylalanine (DMP) are synthesized using H-Asp(OMe)-OH.HCl, and their activity as synthetic sweeteners is evaluated both in vivo and in silico .

Results Summary

These analogues have shown to increase the activity of opioid peptides, which could have implications for the development of new pharmaceuticals .

Application in Biochemical Research

Application Summary

The compound is involved in the study of amino acid interactions and extraction capabilities.

Methods of Application

Research includes the use of calixarenes for the extraction of free and esterified amino acids from aqueous acid phases, where H-Asp(OMe)-OH.HCl may serve as a model compound .

Results Summary

Findings contribute to the understanding of amino acid behavior in various environments, which is crucial for biochemical applications .

Application in Enzymology

Application Summary

H-Asp(OMe)-OH.HCl is used in the exploration of enzyme-mediated reactions, particularly in the context of sweetener production.

Methods of Application

The compound serves as a precursor in enzymatic reactions catalyzed by α-amino acid ester acyl transferase, leading to the production of aspartame .

Results Summary

This application has led to more efficient production methods for aspartame, enhancing its commercial viability .

Application in Molecular Biology

Application Summary

The compound is used in molecular biology research to study the conformational changes in molecules and their biological consequences.

Methods of Application

Constrained analogues of phenylalanine containing H-Asp(OMe)-OH.HCl are used to model aspartame and study its interaction with receptors .

Results Summary

The research provides insights into the molecular basis of taste and potential therapeutic targets .

Application in Analytical Chemistry

Application Summary

H-Asp(OMe)-OH.HCl is used in the development of analytical methods for the detection and quantification of amino acids.

Methods of Application

The compound may be used as a standard or reference in chromatographic or spectrometric analyses to identify and quantify amino acids in various samples .

Results Summary

Such analytical applications are essential for quality control in food production and pharmaceutical development .

This analysis highlights the versatility of H-Asp(OMe)-OH.HCl in various scientific fields, demonstrating its importance in research and industry. The compound’s role in these applications is pivotal, contributing to advancements in food chemistry, pharmacology, biochemistry, enzymology, molecular biology, and analytical chemistry.

Application in Proteomics

Application Summary

This compound is used in proteomics to study post-translational modifications of proteins, particularly methylation.

Methods of Application

H-Asp(OMe)-OH.HCl is used to synthesize peptides that mimic methylated proteins, which are then analyzed using mass spectrometry to study their structure and function .

Results Summary

The studies have provided insights into the role of methylation in protein function and interaction, which is crucial for understanding cellular processes .

Application in Material Science

Application Summary

The compound is explored for its potential use in the development of biodegradable polymers, which could have applications in medical devices and environmentally friendly materials.

Methods of Application

Researchers use H-Asp(OMe)-OH.HCl as a monomer to create polyaspartates, which are tested for their physical properties and biodegradability .

Results Summary

The resulting materials show promise due to their biocompatibility and the ability to decompose under natural conditions, offering a sustainable alternative to traditional plastics .

Application in Computational Chemistry

Application Summary

H-Asp(OMe)-OH.HCl is used in computational studies to model interactions between amino acids and other molecules, aiding in the design of new drugs and materials.

Methods of Application

Simulation programs such as Amber and GROMACS utilize the compound in molecular dynamics simulations to predict the behavior of larger molecular systems .

Results Summary

These computational models have been instrumental in predicting molecular interactions and guiding experimental research .

Application in Neuroscience

Application Summary

The compound is used in neuroscience research to investigate the effects of aspartame and its metabolites on the nervous system.

Methods of Application

Studies involve administering H-Asp(OMe)-OH.HCl-derived aspartame to animal models and monitoring neurological responses through various behavioral and biochemical assays .

Results Summary

Research has contributed to the ongoing debate about aspartame’s safety, with some studies suggesting potential neurological effects .

Application in Environmental Science

Application Summary

H-Asp(OMe)-OH.HCl is used to study the environmental impact of amino acid derivatives, particularly their biodegradability and toxicity.

Methods of Application

Environmental impact assessments involve testing the compound in various ecosystems to determine its breakdown products and effects on local flora and fauna .

Results Summary

Findings indicate that while H-Asp(OMe)-OH.HCl is generally biodegradable, certain conditions can affect its decomposition rate and environmental impact .

Application in Agricultural Science

Application Summary

The compound is investigated for its use as a plant growth regulator, potentially enhancing crop yields and quality.

Methods of Application

Agricultural trials involve applying H-Asp(OMe)-OH.HCl to crops and measuring growth parameters, nutrient uptake, and resistance to pests and diseases .

Results Summary

Preliminary results show that the compound can positively influence plant growth and resilience, offering a tool for sustainable agriculture .

These additional applications further illustrate the broad utility of H-Asp(OMe)-OH.HCl in various scientific disciplines, from understanding fundamental biological processes to developing new technologies for a sustainable future. The compound’s versatility makes it a valuable asset in research and industry.

Application in Toxicology

Application Summary

H-Asp(OMe)-OH.HCl is used in toxicological studies to assess the safety and metabolic breakdown of aspartame, its derivative.

Methods of Application

Toxicological assessments involve administering aspartame derived from H-Asp(OMe)-OH.HCl to animal models and monitoring for any adverse effects or accumulation of toxic metabolites .

Results Summary

These studies help in understanding the potential health risks associated with aspartame consumption and its metabolites, including aspartate, phenylalanine, and methanol .

Application in Chemical Synthesis

Application Summary

The compound is utilized in the synthesis of complex organic molecules, serving as a building block for various chemical reactions.

Methods of Application

Chemists use H-Asp(OMe)-OH.HCl in peptide coupling reactions to form bonds with other amino acids or organic compounds, employing techniques like solid-phase synthesis .

Results Summary

The use of this compound in chemical synthesis has enabled the creation of diverse peptides and proteins with potential therapeutic applications .

Application in Nutritional Science

Application Summary

Research in nutritional science uses H-Asp(OMe)-OH.HCl to study the nutritional aspects of aspartame and its impact on diet and metabolism.

Methods of Application

Studies involve analyzing the effects of aspartame on glucose homeostasis and appetite regulation, with H-Asp(OMe)-OH.HCl serving as a precursor in these investigations .

Results Summary

Findings contribute to the understanding of non-caloric sweeteners’ roles in weight management and metabolic health .

Application in Food Technology

Application Summary

H-Asp(OMe)-OH.HCl is applied in food technology for the development of new food additives and flavor enhancers.

Methods of Application

Food technologists work with the compound to create novel sweetening agents that can be used as alternatives to traditional sugars in various food products .

Results Summary

The research has led to the innovation of new sweeteners that cater to the demand for healthier food options without compromising taste .

Application in Peptide Research

Application Summary

The compound is pivotal in peptide research for the design and synthesis of new peptides with specific biological functions.

Methods of Application

H-Asp(OMe)-OH.HCl is used to synthesize peptides that mimic natural proteins, which are then studied for their ability to interact with biological receptors .

Results Summary

This application has significant implications for drug discovery, providing insights into peptide-based therapeutics .

Application in Environmental Monitoring

Application Summary

The compound is used in environmental monitoring to detect and quantify the presence of amino acid derivatives in environmental samples.

Methods of Application

Environmental chemists use H-Asp(OMe)-OH.HCl as a standard in chromatographic methods to measure the levels of similar compounds in water, soil, and air samples .

Results Summary

The ability to accurately monitor these compounds is essential for assessing environmental pollution and ensuring ecosystem health .

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBMPUYOGOCYDJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride | |

CAS RN |

16856-13-6 | |

| Record name | L-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl hydrogen L-aspartate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。